Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane
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Overview
Description
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane is an organic compound with the molecular formula C31H34N2O2. It is known for its unique structure, which includes two benzyloxy groups and two dimethylamino groups attached to a central methylene bridge. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane typically involves the reaction of 4-benzyloxy-3-(dimethylamino)benzaldehyde with a suitable methylene donor under controlled conditions. One common method is the condensation reaction using formaldehyde as the methylene donor in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy and dimethylamino groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted benzyloxy or dimethylamino derivatives.
Scientific Research Applications
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane involves its interaction with specific molecular targets and pathways The benzyloxy and dimethylamino groups play a crucial role in its binding affinity and reactivity The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- Bis[4-Methoxy-3-(dimethylamino)phenyl]methane
- Bis[4-Ethoxy-3-(dimethylamino)phenyl]methane
- Bis[4-Propoxy-3-(dimethylamino)phenyl]methane
Uniqueness
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties compared to other similar compounds. The benzyloxy groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Biological Activity
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane (BDMP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of BDMP, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BDMP is characterized by its unique structure, which includes two benzyloxy groups and a dimethylamino moiety attached to a phenylmethane backbone. This configuration is believed to enhance its interaction with biological targets.
Research indicates that BDMP exhibits several mechanisms of action that contribute to its biological activity:
- Cytotoxicity : BDMP has shown significant cytotoxic effects against various cancer cell lines. Its ability to destabilize microtubules is a key mechanism leading to cell death, similar to other known chemotherapeutic agents .
- Inhibition of Enzymatic Activity : BDMP may inhibit specific enzymes involved in cancer progression, including those related to cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells .
Biological Activity Data
The following table summarizes the biological activity of BDMP based on available research findings:
Case Study 1: Cytotoxic Effects on Lung Carcinoma Cells
In a study evaluating the cytotoxic effects of BDMP on A549 lung carcinoma cells, researchers found that the compound significantly reduced cell viability at concentrations ranging from 5 to 10 µM. The mechanism was attributed to the induction of apoptosis through the destabilization of microtubules, which is critical for mitotic spindle formation during cell division .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of BDMP against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MIC) as low as 0.625 µM, suggesting potent antibacterial activity without significant cytotoxicity towards human cells .
Properties
IUPAC Name |
5-[[3-(dimethylamino)-4-phenylmethoxyphenyl]methyl]-N,N-dimethyl-2-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O2/c1-32(2)28-20-26(15-17-30(28)34-22-24-11-7-5-8-12-24)19-27-16-18-31(29(21-27)33(3)4)35-23-25-13-9-6-10-14-25/h5-18,20-21H,19,22-23H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWUVBAWPUDCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)N(C)C)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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